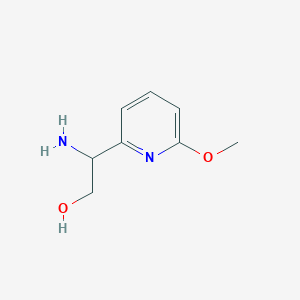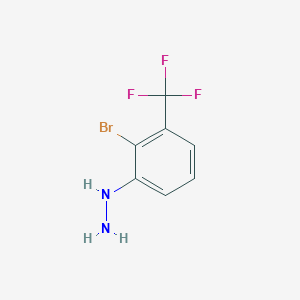
3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride is a chemical compound that features a tetrazole ring attached to a pyrrolidine ring with a hydroxyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride typically involves the cyclization of azide and nitrile compounds. One common method is the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . This reaction proceeds readily in water and can be catalyzed by various agents, including iodine or silica-supported sodium hydrogen sulfate .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-accelerated methods and environmentally benign catalysts like L-proline can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the tetrazole ring can produce amines .
科学的研究の応用
3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of energetic materials and explosives.
Biology: It is used in biochemical studies to understand the interactions of tetrazole-containing compounds with biological targets.
作用機序
The mechanism of action of 3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. In anticancer applications, the compound has been shown to inhibit cell proliferation by interfering with the p53 pathway, leading to apoptosis in cancer cells . The tetrazole ring plays a crucial role in binding to the target proteins, thereby modulating their activity .
類似化合物との比較
Similar Compounds
3-(1,2,3-Triazol-4-yl)-β-Carbolines: These compounds also contain a tetrazole ring and exhibit similar anticancer properties.
1,3,5-Tris(1H-tetrazol-5-yl)benzene: This compound is used in materials science for its energetic properties.
Uniqueness
3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride is unique due to its combination of a tetrazole ring with a pyrrolidine ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C5H10ClN5O |
|---|---|
分子量 |
191.62 g/mol |
IUPAC名 |
3-(2H-tetrazol-5-yl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H9N5O.ClH/c11-5(1-2-6-3-5)4-7-9-10-8-4;/h6,11H,1-3H2,(H,7,8,9,10);1H |
InChIキー |
GBWKSBUNYVIZKK-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1(C2=NNN=N2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


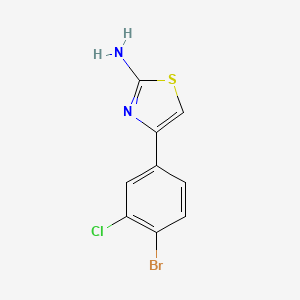


![N-hydroxy-N'-{spiro[3.3]heptan-2-yl}octanediamide](/img/structure/B13558364.png)
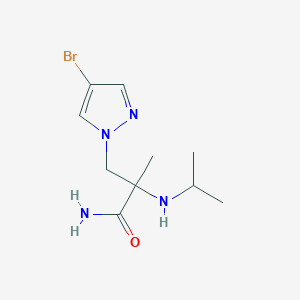
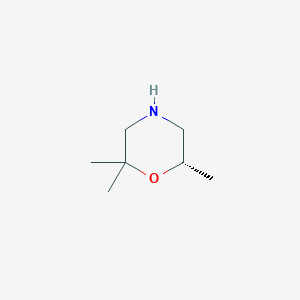
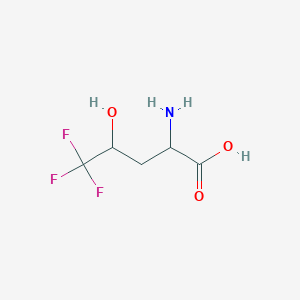
![Rac-(1r,5r,6r)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13558380.png)




